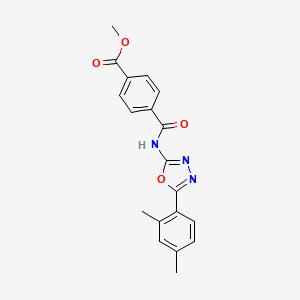

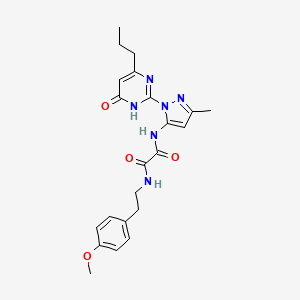

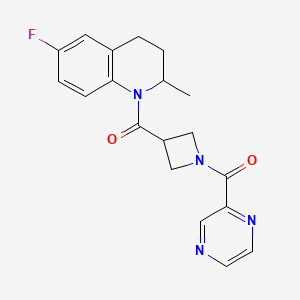

5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is a derivative of benzamide with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives with various substituents that influence their biological activity. For instance, sulfonamides with chloro and hydroxy substituents on the benzamide scaffold have been synthesized and evaluated for antimicrobial activity . Similarly, N-methoxybenzamide has been used in annulation reactions to produce quinazolin-4(3H)-one derivatives . Another related compound is a benzamide derivative with a chloro substituent and a cycloalkylamine chain, which has shown gastroprokinetic activity .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the introduction of various functional groups to the benzamide scaffold. In the context of the provided papers, the synthesis of sulfonamide derivatives was achieved by incorporating chloro and hydroxy groups, followed by characterization using IR, (1)H NMR, and (13)C NMR techniques . The annulation reaction catalyzed by [Cp*RhIII] to produce quinazolin-4(3H)-one derivatives from N-methoxybenzamide also highlights a method of synthesizing complex benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of substituents like chloro, hydroxy, and methoxy groups can significantly affect the binding affinity and efficacy of these compounds. For example, the antimicrobial activity of sulfonamides was influenced by the presence of chloro and hydroxy substituents on the benzamide ring . The molecular structure is typically confirmed using spectroscopic methods such as IR, NMR, and sometimes mass spectrometry.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The annulation reaction described in paper is an example of a chemical transformation that benzamide derivatives can undergo, leading to the formation of quinazolin-4(3H)-one derivatives. This reaction involves ortho-C–H amidation followed by cyclization, indicating the reactivity of the benzamide moiety under catalytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and biological activity. For instance, the antimicrobial activity of sulfonamide derivatives was assessed, and the most active compounds against various bacterial strains were identified . The gastroprokinetic activity of a benzamide derivative with a cycloalkylamine chain was evaluated in vivo, demonstrating its efficacy in enhancing gastric motility .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Synthesis and Antimicrobial Screening

A series of compounds structurally related to thiazole and sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating potential applications in treating microbial diseases (Desai et al., 2013; Krátký et al., 2012).

Anticancer Applications

Synthesis and Anticancer Evaluation

Research on 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety has shown that some synthesized compounds exhibit potent cytotoxic activity against various human cancer cell lines. These studies highlight the potential of sulfonamide and thiazole derivatives in developing new anticancer therapies (Ravichandiran et al., 2019).

Chemical Synthesis Applications

Rhodium(III)-catalyzed Annulations

Innovations in chemical synthesis techniques have been demonstrated, such as Rh(III)-catalyzed chemodivergent annulations involving N-methoxybenzamides and sulfoxonium ylides. This methodology, leveraging C-H activation, showcases the role of sulfonamide derivatives in facilitating complex chemical transformations (Xu et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

Thiazole nucleus has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

5-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-25-16-8-7-13(9-14(16)18(19)22)27(23,24)20-10-17-21-15(11-26-17)12-5-3-2-4-6-12/h7-9,11-12,20H,2-6,10H2,1H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJVONHCOYPZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

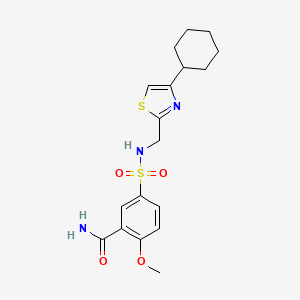

![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)

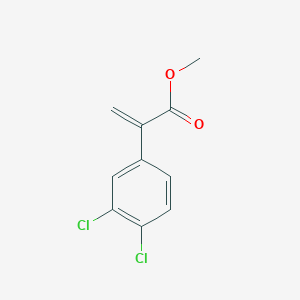

![2-[(Methylsulfanyl)methyl]pyrrolidine](/img/structure/B3012576.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3012579.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B3012580.png)

![Piperidin-1-yl-[4-[3-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B3012581.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)